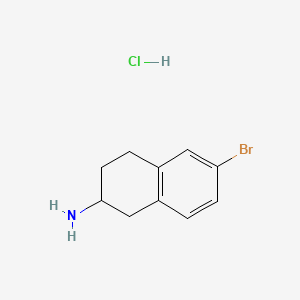

![molecular formula C10H9FN2O2 B595426 Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1359655-87-0](/img/structure/B595426.png)

Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate

Descripción general

Descripción

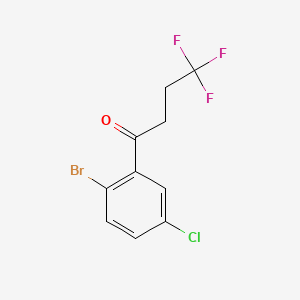

Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with the CAS Number: 1359655-87-0 . It has a molecular weight of 208.19 . The compound is solid at room temperature .

Molecular Structure Analysis

The InChI code for Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate is 1S/C10H9FN2O2/c1-2-15-10(14)8-5-12-9-4-3-7(11)6-13(8)9/h3-6H,2H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate is a solid at room temperature . It has a molecular weight of 208.19 .Aplicaciones Científicas De Investigación

Modification of Chitosan : Chitosan, a natural biopolymer, has been modified using Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate and other compounds. This modification introduces ethoxycarbonyl and 3-fluoroimidazo[1,2-a]pyridine-2-carbonyl fragments into glucosamine units of the polymer, potentially altering its properties for various applications (Levov et al., 2011).

Anti-Inflammatory and Analgesic Activities : A series of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, synthesized from reactions involving Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate, were evaluated for anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982).

Anti-Hepatitis B Virus Activity : Derivatives of Ethyl 6-bromo-8-hydroxyimidazo[1,2‐a]pyridine-3‐carboxylate have been synthesized and evaluated for their anti-hepatitis B virus (HBV) activity. Some compounds have shown effectiveness in inhibiting HBV DNA replication (Chen et al., 2011).

Synthesis of Novel Compounds : Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate has been used in the synthesis of new compounds with potential biological activity. For example, novel pyrido(1′,2′:1,2)imidazo[5,4‐d]‐1,2,3‐triazinones have been synthesized from imidazo[1,2-a]pyridines (Zamora et al., 2004).

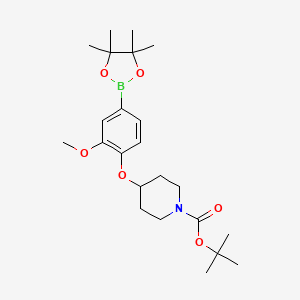

Suzuki–Miyaura Borylation Reaction : In the pharmaceutical industry, Suzuki–Miyaura borylation reactions using Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate are significant for preparing various active agents. This method has been used to synthesize nitrogen-rich systems with potential anti-cancer and anti-TB agents (Sanghavi et al., 2022).

Bioisosteric Replacement in Modulator Ligands : Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate has been used to synthesize 8-fluoroimidazo[1,2-a]pyridine, which acted as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in GABA A receptor modulator ligands (Humphries et al., 2006).

Safety And Hazards

Direcciones Futuras

While there is limited information on the future directions of Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate, compounds with a similar imidazo[1,2-a]pyridine-3-carboxylate core have been studied for their anti-proliferative activity against S. pneumoniae . This suggests potential future research directions in exploring the biological activity of these compounds.

Propiedades

IUPAC Name |

ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O2/c1-2-15-10(14)8-5-12-9-4-3-7(11)6-13(8)9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXRVKIDBAOAKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2N1C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-Fluoro-4-(4-methylpiperazino)phenyl]-1,3-dioxolane](/img/structure/B595345.png)

![(9H-Fluoren-9-yl)methyl {[(1R,2S)-2-hydroxycyclohexyl]methyl}carbamate](/img/structure/B595352.png)

![2-Chlorothiazolo[4,5-b]pyridine](/img/structure/B595363.png)